N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiadiazole ring with a pyrrolidinone moiety, linked to a chlorophenyl group and a phenylbutanamide chain.
Properties
Molecular Formula |
C22H21ClN4O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide |
InChI |
InChI=1S/C22H21ClN4O2S/c23-17-9-11-18(12-10-17)27-14-16(13-20(27)29)21-25-26-22(30-21)24-19(28)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,16H,4,7-8,13-14H2,(H,24,26,28) |
InChI Key |
LHFOULJKYUVYLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes involved in cell wall synthesis, leading to antimicrobial activity. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines, while its anticancer properties might involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-phenylbutanamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-triazol-2-yl}-4-phenylbutanamide: Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
The presence of the thiadiazole ring in N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-phenylbutanamide imparts unique electronic properties that can enhance its biological activity and stability compared to its oxadiazole and triazole analogs .
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